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Compound of Interest
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Cat. No.: B054373

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (Ms:20), the anhydride of methanesulfonic acid, has emerged as
a powerful and versatile reagent in organic synthesis. Its potent electrophilicity, coupled with
the advantageous properties of the resulting methanesulfonyl (mesyl) group, makes it an
indispensable tool in the construction of complex molecular architectures, particularly within the
pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the
core applications of methanesulfonic anhydride, complete with experimental protocols,
guantitative data, and mechanistic insights to empower researchers in their synthetic
endeavors.

Activation of Alcohols via Mesylation

One of the most prevalent applications of methanesulfonic anhydride is the conversion of
alcohols into methanesulfonates (mesylates). The mesylate group is an excellent leaving
group, readily displaced by a wide range of nucleophiles. This transformation effectively
activates the otherwise poorly reactive hydroxyl group for subsequent nucleophilic substitution
and elimination reactions.[1] A significant advantage of using Ms20 over the more common
methanesulfonyl chloride (MsCI) is the avoidance of chlorinated by-products.[2]

Typical Reaction Conditions:
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Experimental Protocol: Mesylation of a Primary Alcohol

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an
inert atmosphere (N2 or Ar) at 0 °C, triethylamine (2.1 mmol, 1.5 eq.) is added.
Methanesulfonic anhydride (1.2 mmol, 1.2 eq.) is then added portion-wise, and the reaction
mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The
reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the
reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers
are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure to afford the desired methanesulfonate, which is
often used in the next step without further purification.

Reaction Workflow: Alcohol Mesylation
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Caption: Workflow for the mesylation of an alcohol using Ms20.

Amine Protection as Methanesulfonamides

Similar to alcohols, primary and secondary amines can be readily converted to their
corresponding methanesulfonamides by reaction with methanesulfonic anhydride. The
resulting sulfonamide group is a robust protecting group, stable to a wide range of reaction
conditions, including strongly acidic and basic media.[2] This stability makes it an invaluable
tool in multi-step syntheses where other common amine protecting groups might not be
suitable. Deprotection can typically be achieved under reductive conditions.

Typical Reaction Conditions:
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Experimental Protocol: Protection of a Primary Amine

To a stirred solution of the primary amine (1.0 mmol) and pyridine (1.5 mmol, 1.5 eq.) in

anhydrous dichloromethane (10 mL) at 0 °C, methanesulfonic anhydride (1.1 mmol, 1.1 eq.)

Is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The

reaction is monitored by TLC. After completion, the mixture is diluted with dichloromethane (20

mL) and washed successively with 1 M HCI (2 x 10 mL), saturated aqueous sodium

bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous

magnesium sulfate, filtered, and concentrated in vacuo to give the crude methanesulfonamide,

which can be purified by recrystallization or column chromatography.

Logical Relationship: Amine Protection and Deprotection
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Caption: The cycle of amine protection and deprotection.

Friedel-Crafts Reactions: Sulfonylation and
Acylation

Methanesulfonic anhydride is a potent electrophile for Friedel-Crafts reactions, enabling both
sulfonylation and acylation of aromatic compounds.

Friedel-Crafts Sulfonylation
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In the presence of a Lewis acid catalyst, Ms20 can be used for the direct methanesulfonylation
of aromatic rings to furnish aryl sulfones. This method is often advantageous over using
methanesulfonyl chloride, as it can be effective for both activated and deactivated aromatic
substrates.[2]

Typical Reaction Conditions:

Aromatic Temperat ) .
Reagents Catalyst Solvent Time (h) Yield (%)
Substrate ure (°C)
Ms20 (1.2 AICI5 (1.2
Benzene CS2 Otort 2-4 85
eq.) eq.)
Ms20 (1.1 FeClz (1.1 90 (p/o >
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eq.) eq.) 9:1)
1,2-
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Anisole Dichloroeth 80 24 )
eq.) BEA isomer)
ane
Chlorobenz  Ms20 (1.5 AICI5 (1.5 70 (p/o =
CS2 rt 12
ene eq.) eq.) 2:1)

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

To a stirred suspension of anhydrous aluminum chloride (1.2 g, 9.0 mmol) in dry carbon
disulfide (15 mL) at 0 °C is added methanesulfonic anhydride (1.57 g, 9.0 mmol). Toluene
(0.83 g, 9.0 mmol) is then added dropwise over 15 minutes. The reaction mixture is stirred at
room temperature for 4 hours. The mixture is then carefully poured onto a mixture of crushed
ice (50 g) and concentrated hydrochloric acid (5 mL). The layers are separated, and the
agueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are
washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium
sulfate, and concentrated. The crude product is purified by column chromatography on silica
gel to afford 4-tolyl methyl sulfone.

"Greener" Friedel-Crafts Acylation
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A noteworthy application of methanesulfonic anhydride is in promoting the Friedel-Crafts
acylation of arenes with carboxylic acids. This methodology avoids the use of traditional
stoichiometric Lewis acids and halogenated reagents, offering a more environmentally benign
route to aryl ketones.[3] The reaction is believed to proceed through the in-situ formation of a
mixed anhydride.

Typical Reaction Conditions:

Carboxylic Temperatur . .
. Arene Reagents Time (h) Yield (%)
Acid e (°C)
o Ms20 (1.3
Benzoic Acid Toluene 100 4 85
eq.)
) ) ) Ms20 (1.3
Acetic Acid Anisole 80 2 92
eq.)
Phenylacetic Msz20 (1.5
) Benzene 80 6 78
Acid eq.)
4-
_ Ms20 (1.3
Fluorobenzoi Toluene 110 5 81
. eq.)
¢ Acid

Experimental Protocol: Ms20-Promoted Acylation of Toluene with Benzoic Acid

A mixture of benzoic acid (1.22 g, 10 mmol), toluene (9.2 g, 100 mmol), and methanesulfonic
anhydride (2.26 g, 13 mmol) is heated at 100 °C for 4 hours. The reaction is monitored by
HPLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50
mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine
(20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated
under reduced pressure. The residue is purified by flash chromatography to yield 4-
methylbenzophenone.

Reaction Mechanism: Friedel-Crafts Acylation
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Caption: Mechanism of Ms20-promoted Friedel-Crafts acylation.

Synthesis of Thioesters

Methanesulfonic anhydride serves as an excellent dehydrating agent for the direct synthesis
of thioesters from carboxylic acids and thiols. This protocol is notable for being metal- and
halogen-free, proceeding under solvent-free conditions, and generating water as the only
byproduct, aligning with the principles of green chemistry.[4]
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Typical Reaction Conditions:

Carboxylic . Temperatur ) ]
. Thiol Reagents Time (h) Yield (%)
Acid e (°C)
4- 4-
) ) ) Ms20 (1.3
Nitrobenzoic Methylthioph ) 80 4 96
eq.
Acid enol a
o , Ms20 (1.3
Benzoic Acid Thiophenol 80 4 92
eq.)
) ) Benzyl Ms20 (1.3
Acetic Acid 80 5 88
Mercaptan eq.)
4- 4-
) Ms20 (1.3
Methoxybenz  Chlorothioph 80 4 91
o eq.)
oic Acid enol

Experimental Protocol: Synthesis of S-p-Tolyl 4-nitrobenzothioate

A mixture of 4-nitrobenzoic acid (83.5 mg, 0.5 mmol), 4-methylthiophenol (74.5 mg, 0.6 mmol),
and methanesulfonic anhydride (113 mg, 0.65 mmol) is heated at 80 °C for 4 hours in a
sealed vial. The reaction progress is monitored by TLC. After completion, the reaction mixture
is cooled to room temperature, diluted with diethyl ether (10 mL), and the resulting slurry is
cooled to 0 °C for 20 minutes. The mixture is then filtered, and the filtrate is concentrated. The
residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the
pure thioester.[4]

Oxidation of Alcohols in Combination with DMSO

In conjunction with dimethyl sulfoxide (DMSO), methanesulfonic anhydride forms a potent
oxidizing system, analogous to the Swern and Pfitzner-Moffatt oxidations, for the conversion of
primary and secondary alcohols to aldehydes and ketones, respectively.[2] This method offers
a mild alternative to heavy metal-based oxidants.

Typical Reaction Conditions:
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Alcohol Temperat . .
Reagents Base Solvent Time (h) Yield (%)
Type ure (°C)
Ms20 (1.5
Primary eq.), EtsN (3.0
_ CH2Cl2 -781tort 1-2 >90
Benzylic DMSO (3.0 eq.)
eq.)
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Ms20 (2.0
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eq.)

Experimental Protocol: Oxidation of a Secondary Alcohol

To a solution of methanesulfonic anhydride (1.5 mmol) in anhydrous dichloromethane (5 mL)

at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (3.0 mmol). The mixture is

stirred for 15 minutes, after which a solution of the secondary alcohol (1.0 mmol) in

dichloromethane (2 mL) is added dropwise. The reaction is stirred for another 30 minutes at -78

°C. Triethylamine (3.0 mmol) is then added, and the reaction mixture is allowed to warm to

room temperature over 1 hour. Water (10 mL) is added, and the layers are separated. The

aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude

ketone, which is then purified by chromatography.

Oxidation Reaction Pathway
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Caption: Pathway for the oxidation of alcohols with Ms20 and DMSO.

Catalytic Applications

Beyond its role as a stoichiometric reagent, methanesulfonic anhydride also finds utility as a
catalyst in certain transformations.

Esterification

Methanesulfonic anhydride can catalyze the esterification of carboxylic acids with alcohols. It
is believed to function by forming a highly reactive mixed anhydride in situ, which is then readily
attacked by the alcohol.

Typical Reaction Conditions:

Carboxylic Temperatur . .
. Alcohol Catalyst Time (h) Yield (%)
Acid e (°C)
Acetic Acid 2-Naphthol Ms20 (cat.) 100 2 High
) ] Ethylene
Benzoic Acid Msz20 (cat.) 120 4 Good
Glycol

Prins Cyclization

In combination with a protic acid source like methanesulfonic acid (which can be generated in
situ from any moisture present), methanesulfonic anhydride can participate in Prins-type
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cyclization reactions. For instance, the reaction of a homoallylic alcohol with a ketone can lead
to the formation of spirocyclic tetrahydropyranyl mesylates.[1]

Typical Reaction Conditions:

Homoally

] Temperat . .
Ketone lic Reagents Solvent Time (h) Yield (%)
ure (°C)
Alcohol
Cyclohexa 3-Buten-1- MsOH (2.1
CH2Cl2 23 12 85
none ol eq.)
Tetrahydro
3-Buten-1- MsOH (2.1
pyran-4- CHzCl2 23 12 85
ol eq.)
one
Conclusion

Methanesulfonic anhydride is a remarkably versatile reagent with a broad spectrum of
applications in organic synthesis. Its ability to function as a powerful mesylating agent, a key
component in Friedel-Crafts reactions, a dehydrating agent for thioester formation, an activator
for DMSO oxidations, and a catalyst for esterification and cyclization reactions underscores its
importance to the synthetic chemist. The methodologies presented in this guide, which often
feature mild reaction conditions and high yields, highlight the utility of methanesulfonic
anhydride in the efficient and clean construction of valuable chemical entities. As the demand
for sustainable and efficient synthetic methods grows, the applications of this powerful reagent
are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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